molecular formula C17H19N3O4S B12692660 N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-98-6

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12692660
CAS No.: 5448-98-6
M. Wt: 361.4 g/mol
InChI Key: YASPKPYQUUOCES-UNOMPAQXSA-N
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Description

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, further connected to an acetamide group. Its intricate structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone or sulfonyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in oxidative stress and inflammation. The compound has been shown to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while upregulating anti-inflammatory cytokines like interleukin-10 .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation pathways makes it particularly valuable in medical research .

Properties

CAS No.

5448-98-6

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-12(14-4-8-16(24-3)9-5-14)19-20-25(22,23)17-10-6-15(7-11-17)18-13(2)21/h4-11,20H,1-3H3,(H,18,21)/b19-12-

InChI Key

YASPKPYQUUOCES-UNOMPAQXSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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